N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide
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Overview
Description
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is a synthetic organic compound characterized by the presence of an oxazolidinone ring and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of amino acids or their derivatives. For instance, the reaction of an amino alcohol with phosgene or a similar reagent can yield the oxazolidinone structure.
Attachment of the Ethyl Linker: The ethyl linker is introduced via alkylation reactions. This can be achieved by reacting the oxazolidinone with an appropriate alkyl halide under basic conditions.
Formation of the Naphthamide Moiety: The final step involves the coupling of the ethyl-linked oxazolidinone with 1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthamide moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazolidinone ring, potentially opening the ring to form amino alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl linker or the naphthamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving oxazolidinone rings. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing oxazolidinone rings are known for their antibacterial activity, and this compound could be a candidate for the development of new antibiotics.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and other materials with specific properties. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The oxazolidinone ring is known to inhibit protein synthesis in bacteria, suggesting a potential antibacterial mechanism. The naphthamide moiety could interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-3-fluoroisonicotinamide: Similar structure but with a fluorine atom and an isonicotinamide group.
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-naphthamide: Similar structure but with a different position of the naphthamide group.
Uniqueness
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1-naphthamide is unique due to the specific positioning of the naphthamide group, which can influence its reactivity and interaction with biological targets. This positioning may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-14-10-22-16(21)18(14)9-8-17-15(20)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYPHWSTYKKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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